2-Bromo-8-chloroimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-bromopyridazine with a chlorinating agent. The process includes:
Bromination: Dissolving 3-amino-6-bromopyridazine in a suitable solvent and reacting it with a bromination reagent.
Cyclization: Adding a catalyst and a ring-closing reagent to the brominated intermediate to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various diseases, including tuberculosis and inflammatory diseases
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for other complex molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocycles with similar applications in medicinal chemistry.
Uniqueness: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H3BrClN3 |
---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
2-bromo-8-chloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)4(8)1-2-9-11/h1-3H |
InChI-Schlüssel |
NZHUNILGQZFXIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=CN2N=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.